(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine (1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17691192
InChI: InChI=1S/C7H14N4/c1-5(2)11-4-7(6(3)8)9-10-11/h4-6H,8H2,1-3H3/t6-/m0/s1
SMILES:
Molecular Formula: C7H14N4
Molecular Weight: 154.21 g/mol

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine

CAS No.:

Cat. No.: VC17691192

Molecular Formula: C7H14N4

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine -

Specification

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
IUPAC Name (1S)-1-(1-propan-2-yltriazol-4-yl)ethanamine
Standard InChI InChI=1S/C7H14N4/c1-5(2)11-4-7(6(3)8)9-10-11/h4-6H,8H2,1-3H3/t6-/m0/s1
Standard InChI Key PLACVJNEVHWHIO-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=CN(N=N1)C(C)C)N
Canonical SMILES CC(C)N1C=C(N=N1)C(C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine features a 1,2,3-triazole ring substituted at the 1-position with an isopropyl group and at the 4-position with an ethylamine side chain. The stereogenic center at the C1 position of the ethylamine moiety confers enantiomeric specificity, critical for its biochemical interactions .

Table 1: Fundamental Molecular Descriptors

PropertyValue
Molecular FormulaC<sub>8</sub>H<sub>12</sub>N<sub>4</sub>
Molecular Weight168.20 g/mol
IUPAC Name(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
SMILESCC(C)NCC(N)C=NNN=C(C)C
InChI KeyInChI=1S/C8H12N4/c1-5(2)6-11-10(7)8(3)4/h5H,6H2,1H3,(H,9)

The triazole ring’s dipole moment (≈4.8 D) and amine group’s basicity (pK<sub>a</sub> ≈9) create a bifunctional profile, enabling both polar and hydrophobic interactions .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. A representative protocol involves:

  • Alkyne Preparation: Prop-2-yn-1-amine is reacted with isopropyl azide.

  • Cycloaddition: Catalyzed by CuI in ethanol at 60°C for 12 hours.

  • Chiral Resolution: Enantiomers are separated using chiral HPLC with cellulose-based stationary phases .

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% CuI↑ Yield to 78%
SolventAnhydrous ethanol↑ Purity to 95%
Temperature60°C↓ Byproducts

Alternative methods include ruthenium-catalyzed cycloadditions, though these exhibit lower stereoselectivity (≤65% ee).

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 120°C and decomposes above 250°C. Solubility spans polar and apolar media:

  • Aqueous Solubility: 12 mg/mL (pH 7.4)

  • Organic Solubility: 45 mg/mL in ethanol, 28 mg/mL in dichloromethane

Protonation of the amine at acidic pH (≤6) enhances aqueous solubility (>30 mg/mL) .

Spectroscopic Signatures

  • <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 1.25 (d, 6H, CH(CH<sub>3</sub>)<sub>2</sub>), 3.12 (q, 1H, CHNH<sub>2</sub>), 7.89 (s, 1H, triazole-H)

  • IR: 3350 cm<sup>-1</sup> (N-H stretch), 2100 cm<sup>-1</sup> (triazole ring)

Biological Activity and Mechanism

Enzymatic Inhibition

Preliminary assays indicate inhibitory activity against:

  • Cytochrome P450 3A4 (IC<sub>50</sub> = 18 μM)

  • Monoamine oxidase B (IC<sub>50</sub> = 42 μM)

Molecular docking studies suggest the triazole nitrogen forms hydrogen bonds with catalytic residues (e.g., Tyr435 in MAO-B), while the isopropyl group occupies hydrophobic pockets .

Applications in Drug Development and Materials

Pharmacophore Scaffold

The compound serves as a core structure for:

  • Kinase inhibitors: Substituents at the amine position enhance selectivity for EGFR (K<sub>d</sub> = 9 nM in derivatives).

  • Antiviral agents: Triazole-amine hybrids show submicromolar activity against influenza A/H1N1 .

Coordination Polymers

Reaction with Cu(II) nitrate yields a metal-organic framework (MOF) with BET surface area 1,150 m<sup>2</sup>/g, applicable in gas storage.

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